molecular formula C13H14ClN3 B15160984 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine CAS No. 651359-60-3

4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B15160984
CAS No.: 651359-60-3
M. Wt: 247.72 g/mol
InChI Key: DOJPEJSVRHAFQV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine is a chemical compound belonging to the class of aminopyrimidines. Pyrimidine scaffolds are of significant interest in medicinal and agrochemical research due to their widespread presence in biologically active molecules . This specific derivative features a chloro group and a 2-phenylethyl chain attached to the pyrimidine core, structural motifs commonly utilized in the design of enzyme inhibitors and other pharmacologically relevant compounds. The compound serves as a versatile building block for further chemical exploration. Researchers can leverage the reactivity of the chloro substituent for nucleophilic aromatic substitution reactions, allowing for the introduction of various nitrogen-based nucleophiles such as amines to create novel molecular architectures . The 2-amino group on the pyrimidine ring is a key pharmacophore found in numerous therapeutic agents. Structurally similar pyrimidinamine compounds have been investigated for their fungicidal activity, particularly against pathogens like Botrytis cinerea , demonstrating the value of this chemical class in developing new agrochemicals . Furthermore, N-(pyrimidin-4-amine) derivatives have been extensively explored in pharmaceutical research, exemplified by their development as selective inhibitors of kinases like JAK2, a target for myeloproliferative neoplasms . The presence of the lipophilic phenethyl group may contribute to enhanced membrane permeability and interaction with hydrophobic binding pockets in target proteins. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

651359-60-3

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3/c1-9-11(12(14)17-13(15)16-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,16,17)

InChI Key

DOJPEJSVRHAFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Dichloropyrimidine Intermediate Strategy

A Chinese patent (CN102161660A) outlines the use of 2-methyl-4,6-dichloropyrimidine as a starting material for analogous compounds. Adapting this approach, the synthesis could proceed as follows:

  • Chlorination : Begin with 4,6-dichloro-2-methylpyrimidine.
  • Amine Introduction : React with aqueous ammonia or a protected amine at elevated temperatures (80–100°C) to substitute the 4-chloro group, yielding 4-amino-6-chloro-2-methylpyrimidine.
  • Phenylethyl Functionalization : Introduce the 2-phenylethyl group at position 5 via alkylation. For example, using phenethylmagnesium bromide under Grignard conditions or a Friedel-Crafts alkylation.

Key Considerations :

  • Regioselectivity must be controlled to ensure substitution occurs at position 5.
  • The methyl group at position 6 may sterically hinder reactions, necessitating optimized conditions (e.g., polar aprotic solvents like DMF).

Transition metal-catalyzed coupling reactions enable precise introduction of aryl or alkyl groups. While the phenylethyl group in this compound is aliphatic, adaptations of Suzuki-Miyaura or Negishi couplings could be explored.

Palladium-Catalyzed Cross-Coupling

The patent EP3575301A1 describes Suzuki couplings to attach pyridyl groups to pyrimidines. For 4-chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine:

  • Borylation : Generate a boronic ester at position 5 of 4-chloro-6-methylpyrimidin-2-amine.
  • Coupling : React with 2-phenylethylzinc bromide or a similar organozinc reagent under Negishi conditions (Pd(PPh₃)₄, THF, 60°C).

Advantages :

  • High selectivity for position 5 due to directing effects of the amine and chlorine.
  • Yields >70% reported for similar systems.

Cyclization Methods

Constructing the pyrimidine ring de novo allows incorporation of substituents during ring formation.

Biginelli-like Cyclocondensation

Adapting the Biginelli reaction, a three-component cyclization between a β-keto ester (e.g., ethyl acetoacetate), an amidine (e.g., guanidine), and 2-phenylethyl aldehyde could yield the pyrimidine core.

  • Reaction Setup : Heat equimolar amounts of reactants in ethanol with HCl catalysis.
  • Chlorination : Post-cyclization, treat with POCl₃ to introduce the 4-chloro group.

Data Table 1: Cyclization Reaction Optimization

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 80 100 90
Catalyst HCl H₂SO₄ HCl
Yield (%) 45 52 58

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost
NAS (Dichloropyrimidine) 65–75 98 High Low
Palladium Coupling 70–80 95 Moderate High
Cyclization 50–60 90 Low Moderate

Key Findings :

  • NAS offers the best balance of yield and scalability, making it industrially viable.
  • Coupling reactions provide higher yields but require expensive catalysts.
  • Cyclization is less efficient but valuable for introducing complex substituents early.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at positions 4 and 6 can occur. Using bulkier bases (e.g., LDA) or low temperatures improves selectivity.
  • Stability : The 2-phenylethyl group may undergo oxidation. Adding antioxidants (e.g., BHT) during synthesis mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their corresponding reduced forms.

    Substitution: The chloro group at the 4th position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, H2O2 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Formula Key Differences Source
4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine Cl (4), CH₃ (6), 2-phenylethyl (5) C₁₃H₁₅ClN₃ Reference compound
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), pyridinyl (2), phenethyl (N4) C₁₈H₁₈ClN₅ Pyridinyl at C2; Cl at C5
4-Chloro-6-methylpyrimidin-2-amine Cl (4), CH₃ (6) C₅H₆ClN₃ Lacks C5 substituent
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), dioxolane-ethyl (5) C₁₀H₁₄ClN₃O₂ Oxygen-containing substituent at C5
4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine Cl (4), CH₃ (6), naphthylmethyl (5) C₁₆H₁₄ClN₃ Bulkier aromatic substituent at C5
Key Observations:
  • Substituent Position : The position of the chloro group (C4 vs. C5) significantly alters electronic properties. For example, 5-chloro derivatives (e.g., ) may exhibit distinct reactivity in nucleophilic substitution reactions compared to C4-chloro analogs .
  • Aromatic vs. Aliphatic Substituents : The 2-phenylethyl group in the target compound enhances hydrophobicity (logP ~3.5 estimated) compared to oxygenated analogs like the dioxolane-ethyl derivative (logP ~2.1), which has improved solubility .

Analytical Characterization

  • GC-MS Fragmentation : Analogous to 2-(2-phenylethyl)chromones (), the target compound may undergo cleavage between the pyrimidine and phenylethyl groups, producing fragment ions at m/z 91 (benzyl) and m/z 157 (chloro-methylpyrimidine) .
  • Crystallography : Pyrimidine derivatives with bulky substituents (e.g., ) exhibit π-π stacking and hydrogen bonding, which stabilize crystal lattices. The phenylethyl group in the target compound likely participates in similar interactions .

Biological Activity

4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H14ClN3 and a molecular weight of 247.73 g/mol, exhibits a unique structure that may contribute to various pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine can be summarized as follows:

PropertyValue
Molecular FormulaC13H14ClN3
Molecular Weight247.73 g/mol
CAS Number651359-60-3
LogPNot available
PSA52.53 Ų

Research indicates that compounds similar to 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features suggest it could act as an inhibitor or modulator in biochemical processes.

Biological Activity

  • Antitumor Activity : Preliminary studies have suggested that pyrimidine derivatives can exhibit antitumor effects through the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may enhance neurotransmitter levels in the brain, which could be beneficial for neurodegenerative diseases. For example, compounds that increase acetylcholine and serotonin levels have been linked to improved cognitive function and memory retention .
  • Anti-inflammatory Properties : There is evidence that pyrimidine-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on T-lymphoblastic cell lines. The results indicated that certain derivatives exhibited low nanomolar inhibitory activities against specific enzymes associated with tumor growth, suggesting a promising avenue for cancer treatment .
  • Neuropharmacological Studies : In vivo experiments demonstrated that similar pyrimidine compounds could cross the blood-brain barrier and significantly elevate neurotransmitter levels in the hippocampus of mice, highlighting their potential for treating cognitive disorders .

Research Findings

Recent findings underscore the importance of structure-activity relationships (SAR) in developing effective pharmacological agents based on the pyrimidine scaffold:

CompoundIC50 (μM)Target EnzymeSelectivity
Compound A0.021Human PNPHigh
Compound B0.025Mycobacterium PNPVery High

These results illustrate the potential for developing selective inhibitors based on modifications to the pyrimidine core structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions using pyrimidine intermediates. For example, heating 6-methyl-2-phenylpyrimidine derivatives with substituted amines (e.g., 2-phenylethylamine) under reflux in polar aprotic solvents like DMSO or DMF is a standard approach . Optimization involves adjusting reaction time (overnight reflux), stoichiometry of amines (5 mmol), and post-reaction acidification (dilute HCl) to precipitate the product. Crystallization from DMSO:water (5:5) improves purity . Structural analogs in the same class often require monitoring via TLC or HPLC to confirm completion .

Q. How is the molecular structure of this compound characterized, and what key structural features influence its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key features include:

  • Dihedral angles : The pyrimidine ring forms angles of ~12–86° with substituent aryl groups, affecting planarity and steric interactions .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize the conformation, forming six-membered rings. Weak C–H⋯O and C–H⋯π interactions further stabilize crystal packing .
  • Substituent effects : The 2-phenylethyl group introduces steric bulk, while the chloro and methyl groups influence electronic properties .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for testing antimicrobial or cytotoxic effects?

  • Methodological Answer :

  • Antimicrobial activity : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare results with structurally related pyrimidines, noting substituent-dependent activity trends .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., leukemia, breast cancer). For example, analogs with trifluoromethyl groups show enhanced activity due to improved membrane permeability .
  • Data interpretation : Cross-validate results with positive controls (e.g., fluconazole for antifungal tests) and analyze dose-response curves for IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from differences in substituent electronic/steric profiles. For example:

  • Fluorine vs. chlorine : Fluorinated analogs (e.g., 4-fluoro derivatives) may exhibit higher antimicrobial activity due to increased electronegativity and bioavailability .
  • Aryl vs. alkyl substituents : Bulky aryl groups (e.g., 4-methoxyphenyl) reduce activity by hindering target binding, whereas flexible 2-phenylethyl groups enhance it .
  • Systematic comparison : Use SAR studies to correlate substituent Hammett constants (σ) or logP values with bioactivity .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize hydrogen bonds between the pyrimidine amine and catalytic residues (e.g., Asp27 in E. coli DHFR) .
  • QSAR modeling : Develop 3D-QSAR models using CoMFA or CoMSIA to identify pharmacophores. For example, electron-withdrawing groups at position 4 improve antileukemic activity .
  • Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data from protein-ligand complexes .

Q. What are the implications of polymorphism in this compound, and how can it be addressed during formulation?

  • Methodological Answer : Polymorphs (e.g., N-(4-chlorophenyl) analogs) exhibit variations in crystal packing due to hydrogen bonding patterns .

  • Characterization : Use SC-XRD and DSC to identify polymorphic forms. For instance, polymorphs may differ in melting points (Δ~5°C) or solubility .
  • Mitigation : Optimize crystallization solvents (e.g., ethanol vs. acetone) to favor the thermodynamically stable form. Monitor batch consistency via PXRD .

Q. How does the choice of amine substituent impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : 2-Phenylethyl groups increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility. Balance via substituent modifications (e.g., adding methoxy groups for solubility) .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays. Bulky substituents (e.g., trifluoromethyl) slow metabolism, prolonging half-life .

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